molecular formula C10H16O4 B13405035 1,4-Dioxacyclododecane-5,12-dione CAS No. 90073-95-3

1,4-Dioxacyclododecane-5,12-dione

Cat. No.: B13405035
CAS No.: 90073-95-3
M. Wt: 200.23 g/mol
InChI Key: KWLADEGDFFZQFM-UHFFFAOYSA-N
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Description

1,4-Dioxacyclododecane-5,12-dione is a chemical compound with the molecular formula C10H16O4 It is a macrocyclic compound that contains two oxygen atoms in a twelve-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxacyclododecane-5,12-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diols with dicarboxylic acids or their derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxacyclododecane-5,12-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can convert the compound into diols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicarboxylic acids, while reduction can produce diols .

Scientific Research Applications

1,4-Dioxacyclododecane-5,12-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex macrocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of advanced materials, such as polymers and adhesives.

Mechanism of Action

The mechanism of action of 1,4-Dioxacyclododecane-5,12-dione involves its ability to form stable complexes with metal ions and other molecules. This property is attributed to the presence of oxygen atoms in the ring structure, which can act as electron donors. The compound’s interactions with molecular targets and pathways depend on its specific chemical environment and the nature of the interacting species .

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxacyclododecane-7,12-dione: A similar macrocyclic compound with a different ring size and substitution pattern.

    1,4-Diaza-2,3;8,9-dibenzo-7,10-dioxacyclododecane-5,12-dione: A related compound with nitrogen atoms in the ring structure.

Uniqueness

1,4-Dioxacyclododecane-5,12-dione is unique due to its specific ring size and the presence of two oxygen atoms, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and other molecules makes it valuable in various applications .

Properties

CAS No.

90073-95-3

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

1,4-dioxacyclododecane-5,12-dione

InChI

InChI=1S/C10H16O4/c11-9-5-3-1-2-4-6-10(12)14-8-7-13-9/h1-8H2

InChI Key

KWLADEGDFFZQFM-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=O)OCCOC(=O)CC1

Origin of Product

United States

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